2-(Chloromethyl)-5-iodopyrimidine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

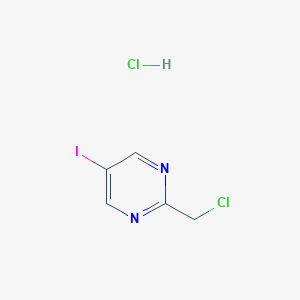

2-(Chloromethyl)-5-iodopyrimidine;hydrochloride is a heterocyclic organic compound that contains both chlorine and iodine atoms attached to a pyrimidine ring

Méthodes De Préparation

The synthesis of 2-(Chloromethyl)-5-iodopyrimidine;hydrochloride typically involves the chloromethylation of 5-iodopyrimidine. One common method includes the reaction of 5-iodopyrimidine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group on the pyrimidine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Analyse Des Réactions Chimiques

2-(Chloromethyl)-5-iodopyrimidine;hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to remove the halogen atoms.

Coupling Reactions: The iodine atom on the pyrimidine ring can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used but generally include a variety of substituted pyrimidine derivatives.

Applications De Recherche Scientifique

2-(Chloromethyl)-5-iodopyrimidine;hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors in the body.

Biological Studies: The compound is used in the study of biological pathways and mechanisms, especially those involving halogenated pyrimidines.

Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds with potential therapeutic properties.

Mécanisme D'action

The mechanism of action of 2-(Chloromethyl)-5-iodopyrimidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modification of their function. The iodine atom may also play a role in enhancing the compound’s binding affinity to its targets .

Comparaison Avec Des Composés Similaires

Similar compounds to 2-(Chloromethyl)-5-iodopyrimidine;hydrochloride include other halogenated pyrimidines, such as:

- 2-(Chloromethyl)-5-bromopyrimidine

- 2-(Chloromethyl)-5-fluoropyrimidine

- 2-(Chloromethyl)-5-chloropyrimidine

These compounds share similar chemical properties and reactivity but differ in their halogen substituents, which can influence their biological activity and applications. The presence of iodine in this compound makes it unique due to iodine’s larger atomic size and higher polarizability compared to other halogens, potentially leading to different binding interactions and reactivity .

Activité Biologique

2-(Chloromethyl)-5-iodopyrimidine;hydrochloride is a halogenated pyrimidine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as an important intermediate in the synthesis of various pharmaceutical agents, particularly those targeting specific biological pathways. Its unique structure allows it to interact with molecular targets, influencing enzymatic and receptor functions.

The molecular formula for this compound is C6H6ClI N2, and it features both chloromethyl and iodopyrimidine substituents. The presence of these halogens can significantly affect the compound's reactivity and biological activity, facilitating covalent interactions with nucleophilic sites on proteins or nucleic acids .

The biological activity of this compound primarily stems from its ability to form covalent bonds with target molecules. The chloromethyl group is particularly reactive, enabling it to modify proteins or DNA, thereby inhibiting or altering their functions. Additionally, the iodine atom may enhance binding affinity to specific targets, which is critical for its role in drug development .

Antiviral Activity

Research indicates that derivatives of 5-iodopyrimidine have shown significant antiviral properties. For instance, studies have demonstrated that certain 5-substituted pyrimidines exhibit inhibitory activity against retroviruses, including HIV . The structure-activity relationship (SAR) analysis reveals that modifications on the pyrimidine ring can enhance antiviral potency.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity. In vitro studies suggest that derivatives possess selective antibacterial properties against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 0.41 µg/mL to 2.0 µM .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 2-(Chloromethyl)-5-iodopyrimidine | Staphylococcus aureus | 0.41 |

| 2-(Chloromethyl)-5-iodopyrimidine | Enterococcus faecalis | 2.0 |

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. It is known to act on phosphodiesterase type 5 (PDE-V), an important target in the treatment of erectile dysfunction and pulmonary hypertension . The synthesis of selective PDE-V inhibitors using this compound as an intermediate illustrates its utility in drug development.

Synthesis of Antiviral Agents

In a recent study, researchers synthesized a series of compounds based on this compound to evaluate their antiviral efficacy against HIV-1 integrase. The synthesized compounds demonstrated IC50 values in the low micromolar range, indicating promising antiviral activity .

Development of Antimicrobial Agents

Another study focused on the synthesis of heterocyclic antibacterial compounds derived from this pyrimidine structure. The results showed that several derivatives exhibited significant antibacterial activity against resistant strains of bacteria, suggesting potential for clinical applications in treating infections resistant to conventional antibiotics .

Propriétés

IUPAC Name |

2-(chloromethyl)-5-iodopyrimidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClIN2.ClH/c6-1-5-8-2-4(7)3-9-5;/h2-3H,1H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZWSYUJKFMTAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)CCl)I.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.